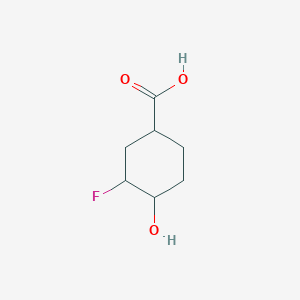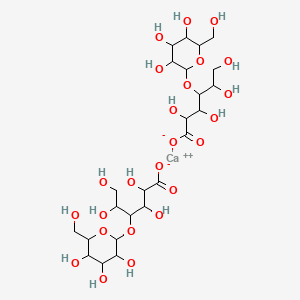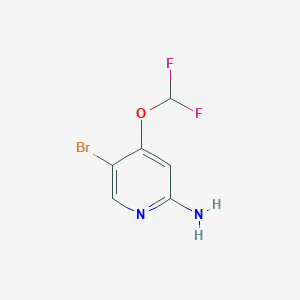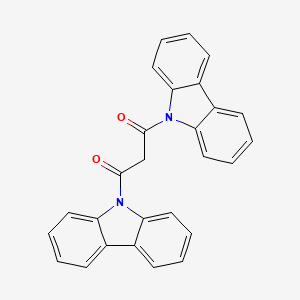
(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is a chiral compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a carboxylic acid group on a cyclohexane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid typically involves the following steps:
Starting Material: The synthesis often begins with a cyclohexane derivative.
Fluorination: Introduction of the fluorine atom can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Hydroxylation: The hydroxyl group can be introduced via oxidation reactions using reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide (CO2) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalytic processes and continuous flow reactors may be employed to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using reagents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carboxylic acid group can be reduced to an alcohol using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC, DMP, OsO4, KMnO4
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of substituted cyclohexane derivatives
Aplicaciones Científicas De Investigación
(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Its unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.
Biological Studies: It can be used to study the effects of fluorine substitution on biological activity and metabolic pathways.
Industrial Applications: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of (1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom can influence the compound’s reactivity and binding affinity to enzymes or receptors. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and ionic interactions, affecting the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
(1R,3R,4R)-3-Hydroxycyclohexanecarboxylic acid: Lacks the fluorine atom, which may result in different reactivity and biological activity.
(1R,3R,4R)-3-Fluorocyclohexanecarboxylic acid: Lacks the hydroxyl group, affecting its hydrogen bonding capabilities.
(1R,3R,4R)-4-Hydroxycyclohexanecarboxylic acid: Lacks the fluorine atom and has the hydroxyl group at a different position.
Uniqueness
(1R,3R,4R)-3-Fluoro-4-hydroxycyclohexanecarboxylic acid is unique due to the presence of both a fluorine atom and a hydroxyl group on the cyclohexane ring, which can significantly influence its chemical reactivity and biological properties. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H11FO3 |
|---|---|
Peso molecular |
162.16 g/mol |
Nombre IUPAC |
3-fluoro-4-hydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11FO3/c8-5-3-4(7(10)11)1-2-6(5)9/h4-6,9H,1-3H2,(H,10,11) |
Clave InChI |
RXCJRJYNJDTAAW-UHFFFAOYSA-N |
SMILES canónico |
C1CC(C(CC1C(=O)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(bromomethyl)-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B14776625.png)
![Tert-butyl 8-(aminomethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B14776629.png)


![2-amino-3-methyl-N-[(1-methylpiperidin-4-yl)methyl]butanamide](/img/structure/B14776645.png)
![6-Methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B14776648.png)

![2-phenoxymethyl-6,7-dihydro-5H-oxazolo[5,4-c]pyridin-4-one](/img/structure/B14776660.png)


![1-(3',5'-Dimethyl-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B14776680.png)


![6-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-2-carboxamide](/img/structure/B14776695.png)
